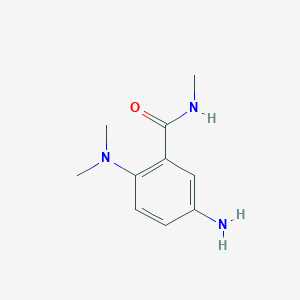

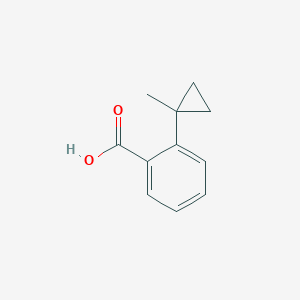

![molecular formula C18H23N3O4S B2524436 1-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine CAS No. 486398-12-3](/img/structure/B2524436.png)

1-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives is a multi-step process that often begins with commercially available or in-house prepared hydrazides. In the case of the compounds discussed in the papers, the synthesis involves a series of reactions starting from different precursors. For instance, one study describes the synthesis of 3-acetyl-2-aryl-2H/methyl-5-[3-(6-methylpyridinyl)]-2,3-dihydro-[1,3,4]-oxadiazole derivatives from 6-methyl nicotinate . Another paper details the preparation of 5-aryl-1,3,4-oxadiazoles decorated with dodecyl linked via nitrogen, sulfur, or directly to the heterocycle, starting from hydrazides and proceeding through cyclization using p-toluenesulfonyl chloride and triethylamine . These synthetic routes are confirmed by various analytical techniques such as IR, NMR, and mass spectrometry.

Molecular Structure Analysis

The molecular structures of the synthesized 1,3,4-oxadiazole derivatives are confirmed through elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral data. In one case, the three-dimensional structure of a compound was further confirmed by single crystal X-ray analysis . These compounds exhibit a variety of substituents on the oxadiazole ring, which significantly influence their biological activities and interactions with target enzymes.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include cyclization, acetylation, and the formation of hydrazine-1-carboxamides. The cyclization step is crucial for the formation of the 1,3,4-oxadiazole ring, which is a common feature in all the discussed compounds. The reactions are carried out under controlled conditions to yield the desired products with high purity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized 1,3,4-oxadiazole derivatives are influenced by their molecular structures. The presence of different substituents such as methyl, methoxy, and dodecyl groups affects their solubility, stability, and reactivity. These properties are essential for their biological activities, as they determine the compounds' interactions with biological targets and their overall pharmacokinetic profiles .

Biological Activity and Case Studies

The synthesized 1,3,4-oxadiazole derivatives exhibit a range of biological activities, including antimicrobial and antioxidant properties. The antimicrobial activity is assessed through in vitro studies, which include the determination of the zone of inhibition and minimal inhibitory concentration against various bacterial and fungal strains . Some compounds also show potent antiproliferative activities against multiple cancer cell lines and retain microtubule disrupting effects, which are crucial for their potential as anticancer agents . Molecular docking studies further support the biological evaluations by demonstrating the compounds' interactions with target enzymes such as L-glutamine: D-fructose-6-phosphate amidotransferase and acetylcholinesterase . These studies provide valuable insights into the structure-activity relationships and the potential therapeutic applications of the 1,3,4-oxadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

The synthesis of 1,3,4-oxadiazole derivatives, including structures similar to the specified compound, involves reactions with formaldehyde solution and primary aromatic amines or 1-substituted piperazines. This process yields corresponding N-Mannich bases with potential biological activities. These compounds have been evaluated for their in vitro inhibitory activity against pathogenic Gram-positive, Gram-negative bacteria, and yeast-like pathogenic fungus Candida albicans. Specifically, derivatives with piperazinomethyl groups displayed broad-spectrum antibacterial activities, and some compounds showed potent activity against tested Gram-positive bacteria. Additionally, the anti-proliferative activity of these compounds was assessed against various cancer cell lines, including prostate cancer (PC3), human colorectal cancer (HCT-116), human hepatocellular carcinoma (HePG-2), human epithelioid carcinoma (HeLa), and human breast cancer (MCF7), with certain compounds achieving optimum anti-proliferative activity (Al-Wahaibi et al., 2021).

Wirkmechanismus

Target of action

The compound contains a 1,3,4-oxadiazole ring, which is a heterocyclic compound. Compounds with this structure have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities

Eigenschaften

IUPAC Name |

2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S/c1-12-6-4-5-9-21(12)16(22)11-26-18-20-19-17(25-18)13-7-8-14(23-2)15(10-13)24-3/h7-8,10,12H,4-6,9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVIKXIKYQUYHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

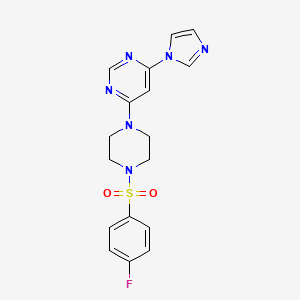

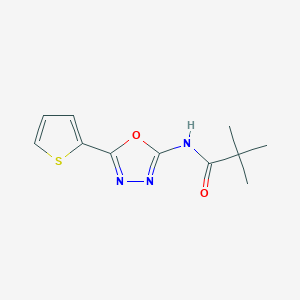

![Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2524360.png)

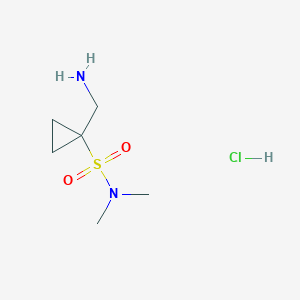

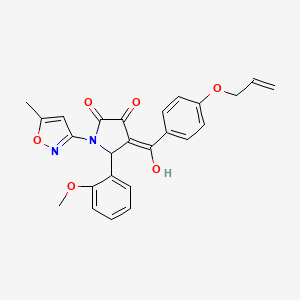

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2524361.png)

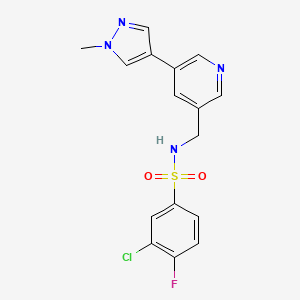

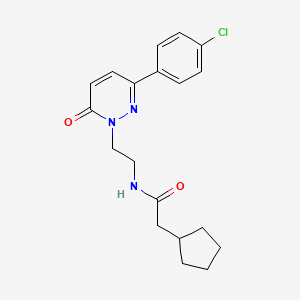

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2524362.png)

![1-(4-Chlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone](/img/structure/B2524366.png)

![6-(ethylsulfanyl)-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2524370.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2524371.png)